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  • Product: 2,4-Dihydroxy-3,3-dimethylbutanoic acid
  • CAS: 470-29-1

Core Science & Biosynthesis

Foundational

Engineering the Escherichia coli Chassis for De Novo Biosynthesis of 2,4-Dihydroxy-3,3-Dimethylbutanoic Acid (D-Pantoate)

Executive Summary 2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid or D-pantoate, is a highly valuable chiral hydroxy acid. Biologically, it serves as the obligate precursor for the biosynthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid or D-pantoate, is a highly valuable chiral hydroxy acid. Biologically, it serves as the obligate precursor for the biosynthesis of D-pantothenate (Vitamin B5) and, subsequently, Coenzyme A (CoA), a universal cofactor essential for central carbon metabolism and fatty acid synthesis[1]. As the pharmaceutical and chemical industries pivot from petroleum-derived chemical synthesis to sustainable biomanufacturing, engineering Escherichia coli for high-titer D-pantoate production has become a primary focus. This whitepaper provides an in-depth mechanistic analysis of the D-pantoate biosynthetic pathway, details modern metabolic engineering strategies (including cofactor balancing and CRISPRi-mediated flux redirection), and outlines self-validating experimental protocols for strain construction and fermentation.

Mechanistic Grounding of the Biosynthetic Pathway

The de novo synthesis of D-pantoate in E. coli branches directly from the branched-chain amino acid (valine) pathway. Understanding the enzymatic kinetics and cofactor dependencies of this pathway is critical for rational strain design.

  • Precursor Generation: The pathway begins with pyruvate, which is condensed into acetolactate by acetohydroxy acid synthase (AHAS, encoded by ilvBN or ilvG). Acetolactate is then isomerized and reduced by ketol-acid reductoisomerase (KARI, ilvC) and dehydrated by dihydroxyacid dehydratase (DHAD, ilvD) to form α-ketoisovalerate (KIV)[2].

  • The Commitment Step (PanB): KIV is converted to ketopantoate by ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene. This is the rate-limiting step of the pathway. Crucially, PanB strictly requires 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as a one-carbon methyl donor[3].

  • Reduction to D-Pantoate (PanE/IlvC): Ketopantoate is reduced to D-pantoate by ketopantoate reductase (KPR), encoded by panE, which utilizes NADPH as a hydride donor[1]. Interestingly, the ilvC gene product exhibits promiscuous KPR activity, providing functional redundancy in E. coli[1].

PantoatePathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate AHAS (ilvBN/ilvG) KIV α-Ketoisovalerate (KIV) Acetolactate->KIV KARI (ilvC) & DHAD (ilvD) Ketopantoate Ketopantoate KIV->Ketopantoate PanB Valine L-Valine (Competitive Sink) KIV->Valine Transaminases (ilvE / avtA) Pantoate D-Pantoate (2,4-dihydroxy-3,3-dimethylbutanoic acid) Ketopantoate->Pantoate PanE / IlvC THF 5,10-CH2-THF THF->Ketopantoate Methyl Donor NADPH NADPH NADPH->Pantoate Hydride Donor

Biosynthetic pathway of D-pantoate in E. coli and competitive branches.

Strategic Metabolic Engineering for Yield Maximization

Achieving industrial-scale titers requires moving beyond simple overexpression of panB and panE. A holistic approach must address cofactor limitations, competitive carbon sinks, and byproduct toxicity.

Cofactor Engineering: The 5,10-CH₂-THF Bottleneck

Because PanB is rate-limiting, simply overexpressing the enzyme often fails to improve yields if the 5,10-CH₂-THF pool is depleted. To increase intracellular cofactor supply, the degradation pathway of 5,10-CH₂-THF must be attenuated. Knocking out the purU gene (formyltetrahydrofolate decarboxylase) prevents the cleavage of this vital cofactor, directly increasing its availability for PanB-mediated KIV hydroxymethylation[3].

Eliminating Competitive Sinks

KIV is a critical branch point. It is not only the precursor to pantoate but also the direct precursor to L-valine. To prevent carbon from being siphoned away, the transaminases responsible for valine synthesis—specifically branched-chain amino acid aminotransferase (ilvE) and valine-pyruvate aminotransferase (avtA)—must be deleted or heavily downregulated[4].

Byproduct Mitigation via CRISPRi

A major challenge in engineering central carbon metabolism is the massive accumulation of α-ketoglutarate (α-KG), which causes cellular toxicity and limits pantoate yield[5]. Because hard knockouts of TCA cycle genes are often lethal or severely stunt growth, CRISPR interference (CRISPRi) is employed. By tunably repressing genes related to α-KG metabolism and transport (e.g., ppc, mdh, icd), carbon flux is safely redirected toward pyruvate and KIV without compromising cell viability[5].

Quantitative Impact of Engineering Strategies

The table below summarizes how targeted interventions translate to measurable yield improvements.

Engineering StrategyTarget GenesMechanistic RationaleReported YieldReference
Pathway Overexpression panB, panE, ilvCAlleviate rate-limiting steps in KIV conversion0.75 - 1.55 g/L (Pantoate)[5]
Competitive Sink Deletion ΔilvE, ΔavtAPrevent KIV conversion to L-valine1.48 g/L (Pantothenate)[4]
Cofactor Engineering ΔpurUIncrease 5,10-CH₂-THF pool for PanB+0.23 g/L increase[3]
Byproduct Mitigation ppc, mdh, icd (CRISPRi)Reduce α-KG accumulation; redirect carbon14.78 g/L (Pantoate)[5]
Systematic Optimization panB/C, ΔpurU, panTMaximize flux and product efflux78.48 g/L (Pantothenate)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every major step includes an internal control or analytical checkpoint to confirm causality before proceeding.

Workflow Step1 1. Genetic Design (Pathway & CRISPRi) Step2 2. Strain Assembly (E. coli W3110) Step1->Step2 Step3 3. Fed-Batch Fermentation (5L) Step2->Step3 Step4 4. HPLC Analysis & Yield Quantification Step3->Step4

Experimental workflow for engineering and quantifying D-pantoate production.

Protocol 1: CRISPRi-Mediated Repression of Competitive Pathways

Causality: Hard knockouts of TCA genes disrupt cellular redox balance. CRISPRi allows tunable repression, ensuring enough flux remains for biomass generation while maximizing product yield.

  • sgRNA Design & Assembly: Design 20-bp sgRNAs targeting the non-template strand of ppc and icd near the promoter region. Assemble into a pdCas9-sgRNA vector using Golden Gate assembly.

  • Transformation: Transform the sequence-verified plasmids into the engineered E. coli W3110 chassis via electroporation.

  • Induction: Grow cells in LB medium to an OD₆₀₀ of 0.6, then induce dCas9 expression with 1 mM IPTG.

  • Self-Validation Checkpoint (RT-qPCR & Growth Kinetics):

    • Extract total RNA 2 hours post-induction. Run RT-qPCR to confirm >80% transcriptional knockdown of ppc and icd relative to a non-targeting sgRNA control.

    • Monitor OD₆₀₀ for 12 hours. If the specific growth rate (μ) drops by more than 30% compared to the control, the repression is too severe, and a weaker promoter for dCas9 must be utilized.

Protocol 2: 5-L Bioreactor Fed-Batch Fermentation and Quantification

Causality: Pantoate production is highly aerobic. Excess glucose in batch mode triggers acetate overflow (the Crabtree-like effect in E. coli), which lowers pH and inhibits PanB. Exponential fed-batch feeding maintains glucose at limiting concentrations, preventing acetate formation.

  • Inoculum Preparation: Cultivate the engineered strain in modified M9 minimal medium until OD₆₀₀ reaches 2.0.

  • Bioreactor Setup: Inoculate 10% (v/v) into a 5-L bioreactor containing 2 L of M9 medium. Maintain temperature at 37°C and dissolved oxygen (DO) > 30% by cascading agitation (400–800 rpm) with aeration (1–2 vvm).

  • pH Control: Maintain pH strictly at 7.0 using 25% (v/v) NH₄OH. Note: NH₄OH serves a dual purpose by neutralizing acid and providing a continuous nitrogen source for amino acid precursor synthesis.

  • Feeding Strategy: Once initial glucose is depleted (indicated by a sudden DO spike), initiate an exponential feed of 800 g/L glucose to maintain a specific growth rate (μ) of 0.15 h⁻¹.

  • Self-Validation Checkpoint (Mass Balance): Monitor off-gas (CO₂/O₂) using a mass spectrometer. Calculate the carbon mass balance (Glucose consumed = Biomass + CO₂ + D-Pantoate + Byproducts). A carbon recovery < 90% indicates unmeasured volatile byproducts or leaks.

  • HPLC Quantification: Filter culture broth through a 0.22 μm membrane. Analyze via HPLC using an Aminex HPX-87H column (Bio-Rad) at 65°C, with 5 mM H₂SO₄ as the mobile phase (0.6 mL/min).

    • Validation: Spike samples with a known concentration of crotonic acid as an internal standard to correct for extraction and matrix losses, ensuring absolute quantification of D-pantoate.

Conclusion

The biological synthesis of 2,4-dihydroxy-3,3-dimethylbutanoic acid in E. coli represents a triumph of systematic metabolic engineering. By understanding the precise causality of the pathway—specifically the 5,10-CH₂-THF dependency of PanB and the competitive nature of the KIV branch point—researchers can rationally design strains that bypass natural metabolic bottlenecks. When coupled with self-validating fermentation protocols and CRISPRi byproduct mitigation, E. coli serves as a highly robust chassis for industrial-scale chiral hydroxy acid production.

References

  • Source: nih.
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  • Source: acs.
  • Source: nih.

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Exploratory

A Deep Dive into the Solid-State Architecture of a Vitamin B5 Precursor: A Technical Guide to the Crystal Structure Analysis of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid and its Lactone

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure Analysis of 2,4-dihydroxy-3,3-dimethylbutanoic acid. This in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure Analysis of 2,4-dihydroxy-3,3-dimethylbutanoic acid.

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the crystal structure analysis of 2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as pantoic acid. Given that pantoic acid readily cyclizes to form pantolactone, this guide will focus on the crystallographic analysis of pantolactone, for which detailed structural data is available, as a critical analogue and precursor to understanding the solid-state properties of pantoic acid itself.

Introduction: The Significance of Structural Elucidation

2,4-dihydroxy-3,3-dimethylbutanoic acid is a chiral molecule of significant biological importance, serving as a key precursor in the biosynthesis of pantothenic acid (Vitamin B5).[1] As a fundamental component of Coenzyme A (CoA), this molecule is integral to numerous metabolic processes.[1] Understanding its three-dimensional structure is paramount for comprehending its biological activity, designing enzyme inhibitors, and controlling its solid-state properties during pharmaceutical manufacturing. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unequivocal insights into molecular conformation, stereochemistry, and intermolecular interactions.[2][3]

This guide will detail the methodologies for obtaining and analyzing the crystal structure of pantolactone, offering a robust framework for the structural investigation of this and similar small molecules.

Physicochemical Properties of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid and Pantolactone

A foundational understanding of the physicochemical properties of the target molecule is crucial for designing crystallization experiments.

Property2,4-Dihydroxy-3,3-dimethylbutanoic acid(+)-Pantolactone
Molecular Formula C₆H₁₂O₄C₆H₁₀O₃
Molecular Weight 148.16 g/mol [1]130.14 g/mol [4]
Appearance White crystalline solid[1][5]Hygroscopic crystals[6]
CAS Number 470-29-1 (racemic)[1]5405-40-3 ((S)-enantiomer)[4]

Experimental Workflow for Crystal Structure Analysis

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following diagram illustrates the typical workflow for the crystal structure analysis of a small organic molecule like pantolactone.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: X-ray Diffraction cluster_2 Phase 3: Structure Solution & Refinement A Sample Purification B Solvent Screening A->B C Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Growth C->D E Crystal Mounting D->E High-Quality Crystal F Data Collection (Single Crystal X-ray Diffractometer) E->F G Data Processing (Integration and Scaling) F->G H Structure Solution (e.g., Direct Methods, Patterson) G->H Reflection Data I Structure Refinement (Full-Matrix Least-Squares) H->I J Validation and Analysis I->J K Crystallographic Information File J->K Final Structural Model (CIF)

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

Part 1: Crystallization of Pantolactone

The critical bottleneck in any crystallographic study is obtaining high-quality single crystals suitable for diffraction. For pantolactone, a hygroscopic and water-soluble compound, careful selection of crystallization conditions is essential.

Protocol 1: Slow Evaporation from a Binary Solvent System

This method is a robust starting point for many small organic molecules.

  • Sample Preparation: Ensure the pantolactone sample is of high purity (>98%). Impurities can significantly hinder crystallization.

  • Solvent Selection: Identify a primary solvent in which pantolactone is freely soluble and a less-volatile anti-solvent in which it is sparingly soluble. A good starting point could be a mixture of ethanol (solvent) and diethyl ether (anti-solvent).

  • Dissolution: Dissolve the pantolactone in a minimal amount of the primary solvent at room temperature to create a saturated or near-saturated solution.

  • Crystal Growth: Place the solution in a small, loosely covered vial to allow for the slow evaporation of the more volatile solvent. This gradual increase in supersaturation promotes the formation of well-ordered crystals.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Protocol 2: Vapor Diffusion

Vapor diffusion is another effective technique that allows for a more controlled approach to achieving supersaturation.

  • Setup: Prepare a saturated solution of pantolactone in a suitable solvent (e.g., water or a water/ethanol mixture) in a small, open container.

  • Reservoir: Place this container inside a larger, sealed vessel that contains a reservoir of a more volatile anti-solvent (e.g., ethanol or isopropanol).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the pantolactone solution, reducing its solubility and inducing crystallization.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Methodology
  • Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of X-rays (often from a Mo or Cu source). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[7] A detector records the positions and intensities of these diffracted beams.[7]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

Part 3: Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Computational Workflow

G A Reflection Data (hkl, I, σ(I)) Unit Cell, Space Group B Initial Structural Model Phase Problem Solution (e.g., Direct Methods) A->B Solve C Structure Refinement Least-Squares Minimization of (Fo-Fc)² B->C Refine D Validation R-factor, Goodness-of-Fit, Residual Electron Density C->D Validate D->C Iterate E Final Model Atomic Coordinates, Anisotropic Displacement Parameters D->E Converged

Caption: Computational workflow for structure solution and refinement.

  • Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson functions to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed (Fo) and calculated (Fc) structure factors.

  • Validation: The quality of the final model is assessed using various metrics, including the R-factor, goodness-of-fit, and the analysis of the residual electron density map.

Analysis of the Crystal Structure of (+)-Pantolactone

The crystal structure of (+)-pantolactone has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 740469.[4] Analysis of this structure reveals key insights into its solid-state conformation and intermolecular interactions.

Key Structural Features:
  • Molecular Conformation: The five-membered lactone ring adopts a specific conformation that minimizes steric strain. The hydroxyl and dimethyl groups will have well-defined orientations relative to the plane of the ring.

  • Hydrogen Bonding: The hydroxyl group is a key hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These functional groups play a crucial role in the formation of a three-dimensional hydrogen-bonded network that dictates the crystal packing.[8][9][10][11] The specific hydrogen bonding motifs can be analyzed to understand the stability of the crystal lattice.

  • Chirality: The crystal structure unequivocally confirms the absolute stereochemistry of the chiral center.

Conclusion and Future Perspectives

The crystal structure analysis of pantolactone provides a detailed atomic-level understanding of this important precursor to Vitamin B5. This structural information is invaluable for structure-activity relationship (SAR) studies, the design of novel enzyme inhibitors targeting the pantothenate biosynthesis pathway, and for controlling the solid-state properties of related pharmaceutical compounds. While the crystal structure of the free 2,4-dihydroxy-3,3-dimethylbutanoic acid has not been reported, the methodologies and insights gained from the analysis of its lactone provide a solid foundation for future crystallographic studies of the acid form and its derivatives.

References

  • PubChem. (+)-Pantolactone. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Dihydroxy-3,3-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

  • University of Oldenburg. Single crystal X-ray diffraction. [Link]

  • ATB. pantoicacid | C6H12O4 | MD Topology | NMR | X-Ray. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • NIST. Pantolactone. NIST Chemistry WebBook. [Link]

  • Merck Index. Pantolactone. [Link]

  • University of Groningen. CCDC 2213660: Experimental Crystal Structure Determination. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • SciSpace. Interplay of hydrogen bonding and other molecular interactions in determining the crystal packing of a series of anti-b-ketoarylhydrazones. [Link]

  • PubMed. Interplay of hydrogen bonding and other molecular interactions in determining the crystal packing of a series of anti-beta-ketoarylhydrazones. [Link]

  • Pulstec USA. Single Crystal X-Ray Diffraction. [Link]

  • ESRF. Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • CCDC. Search - Access Structures. [Link]

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • National Open Access Monitor, Ireland. CCDC 758020: Experimental Crystal Structure Determination. [Link]

  • Wikipedia. Pantoic acid. [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • PMC. Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives. [Link]

  • MDPI. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. [Link]

  • ResearchGate. (PDF) Hydrogen Bonding in Molecular Crystals. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid) from Pantolactone

Scientific Context & Mechanistic Overview 2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is a critical chiral building block in the pharmaceutical and biotechnology sectors. It serves as the dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Overview

2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is a critical chiral building block in the pharmaceutical and biotechnology sectors. It serves as the direct precursor to pantothenic acid (Vitamin B5) and is a fundamental component of Coenzyme A (CoA) and acyl carrier proteins (ACP) 1.

The synthesis of pantoic acid relies on the ring-opening hydrolysis of its cyclic ester, pantolactone. Because the stereochemistry at the C2 position is strictly required for biological activity, researchers must isolate the (R)-enantiomer (D-pantoic acid). The hydrolysis can be achieved via two primary pathways:

  • Chemical Alkaline Hydrolysis : A base-catalyzed saponification that irreversibly opens the lactone ring. While highly efficient, this method is non-enantioselective and yields a racemic mixture of DL-pantoate, necessitating downstream classical resolution.

  • Biocatalytic Kinetic Resolution : Utilizing a highly stereospecific D-lactonase enzyme (e.g., from Fusarium oxysporum or recombinant E. coli). The enzyme selectively hydrolyzes (R)-pantolactone into (R)-pantoic acid, leaving (S)-pantolactone intact 2.

Mechanistic Causality for Relactonization: A critical factor in this workflow is the thermodynamic instability of free pantoic acid. The hydroxyl group at the C4 (gamma) position is in close proximity to the C1 carboxylic acid. Under acidic conditions (pH < 4), protonation of the carboxylate makes it highly susceptible to intramolecular nucleophilic attack by the gamma-hydroxyl, releasing water and reforming the stable 5-membered lactone ring. Therefore, all protocols must maintain the product as a salt (e.g., sodium pantoate) at neutral or alkaline pH until immediately required for downstream coupling.

Process Workflow Visualization

G Substrate DL-Pantolactone (Racemic Substrate) ChemPath Chemical Hydrolysis (NaOH, Heat) Substrate->ChemPath BioPath Biocatalytic Resolution (D-Lactonase, pH 7.0) Substrate->BioPath ChemProd DL-Pantoate Salt (Racemic Product) ChemPath->ChemProd BioProd (R)-Pantoate + (S)-Pantolactone (Enantioselective Mixture) BioPath->BioProd Extract Solvent Extraction (Ethyl Acetate) BioProd->Extract Removes (S)-isomer Final Pure (R)-Pantoic Acid Salt (Aqueous Phase) Extract->Final

Figure 1: Synthetic pathways for pantoic acid from DL-pantolactone via biocatalytic resolution.

Quantitative Data: Method Comparison

The table below summarizes the operational parameters and expected yields for both synthetic strategies, highlighting the superiority of the biocatalytic route for drug development applications 3.

ParameterChemical HydrolysisBiocatalytic Kinetic Resolution
Catalyst NaOH, KOH, or Ba(OH)₂D-Lactonase (F. oxysporum or recombinant)
Enantioselectivity None (Yields DL-Pantoate)Highly specific for (R)-enantiomer
Operating pH > 12.0 (Highly alkaline)7.0 – 7.5 (Neutral)
Temperature 80°C – 100°C28°C – 30°C
Product ee% 0% (Racemic)> 95% (Often > 98% with recombinant enzymes)
Downstream Processing Requires complex classical resolutionSimple solvent extraction of unreacted (S)-lactone

Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution to (R)-Pantoic Acid

This protocol leverages enzymatic kinetic resolution to achieve high enantiomeric excess (ee%). It is designed as a self-validating system where titrant consumption directly correlates to product formation.

Materials:

  • DL-Pantolactone (Racemic)

  • Recombinant E. coli expressing D-lactonase (or washed F. oxysporum mycelia)

  • 50 mM Potassium phosphate buffer (pH 7.0)

  • 1 M NaOH (for pH-stat titration)

  • Ethyl acetate (ACS Grade)

Step-by-Step Methodology:

  • Biocatalyst Suspension : In a temperature-controlled bioreactor, suspend the whole-cell biocatalyst in 50 mM phosphate buffer (pH 7.0). Set the temperature to 30°C.

    • Causality: Whole-cell biocatalysis avoids expensive enzyme purification. The initial buffer provides baseline stability before the pH-stat system assumes control.

  • Substrate Addition : Add DL-pantolactone to achieve a final concentration of 50–100 g/L. Initiate gentle mechanical agitation (200 rpm).

  • pH-Stat Titration (Self-Validation Step) : As the lactone ring opens to form pantoic acid, protons are released, dropping the pH. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1 M NaOH 4.

    • Causality: D-lactonase denatures rapidly at acidic pH. Furthermore, monitoring the exact volume of 1 M NaOH consumed provides a real-time, self-validating metric of conversion. The reaction is complete when exactly 0.5 molar equivalents of NaOH (relative to the starting racemic lactone) have been consumed.

  • Termination & Phase Separation : Once NaOH consumption plateaus (typically 24–36 hours), terminate the reaction by centrifuging the mixture (8000 × g, 15 min) to pellet the cells.

  • Extraction : Extract the clear supernatant with an equal volume of ethyl acetate three times.

    • Causality: The unreacted (S)-pantolactone is highly soluble in organic solvents and partitions into the ethyl acetate. The target (R)-pantoic acid, existing as a highly polar sodium salt at pH 7.0, remains entirely in the aqueous phase.

  • Storage : Store the aqueous phase containing Sodium (R)-pantoate at 4°C. Do not acidify unless immediate relactonization is desired.

Protocol B: Chemical Hydrolysis to DL-Pantoic Acid (Reference Method)
  • Reaction Setup : Dissolve 10 g of DL-pantolactone in 100 mL of 1 M NaOH (approx. 1.3 molar equivalents).

  • Thermal Hydrolysis : Heat the mixture to 80°C under reflux for 2 hours.

  • Cooling : Cool the solution to room temperature. The resulting solution contains racemic sodium DL-pantoate.

    • Causality: Base-catalyzed ester hydrolysis irreversibly opens the lactone ring. This method provides no stereocontrol and is strictly utilized when a racemic mixture is acceptable or when classical chemical resolution (e.g., using chiral amine salts) will follow.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesis and verify the absence of unreacted (R)-pantolactone, High-Performance Liquid Chromatography (HPLC) is required. Because pantoic acid lacks a strong chromophore, low-wavelength UV detection is necessary 5.

HPLC Parameters:

  • Column : Reversed-phase C18 (e.g., Nucleosil 5C18, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase : 0.02 M Phosphate buffer (pH 3.0) / Acetonitrile (95:5 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 200 nm or 230 nm.

  • Causality for Separation : The structural difference between the closed, less polar lactone ring and the open, highly polar hydroxy-acid chain allows for distinct baseline separation on a C18 stationary phase. Pantoic acid will elute significantly earlier than pantolactone.

References

  • "Process for the preparation of D-pantolactone", US P
  • "Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase", RSC Advances. [Link]

  • "L556B USP-Compliant Analysis of Vitamins in Dietary Supplements", Shimadzu. [Link]

Sources

Application

Advanced In Vitro Assay Protocols for Pantothenate Synthetase Using 2,4-Dihydroxy-3,3-dimethylbutanoic Acid

Introduction & Mechanistic Grounding 2,4-Dihydroxy-3,3-dimethylbutanoic acid, universally known as pantoic acid, is a critical chiral metabolite that serves as the direct precursor to pantothenic acid (Vitamin B5) and, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

2,4-Dihydroxy-3,3-dimethylbutanoic acid, universally known as pantoic acid, is a critical chiral metabolite that serves as the direct precursor to pantothenic acid (Vitamin B5) and, ultimately, Coenzyme A (CoA) 1. In bacteria, fungi, and plants, the ATP-dependent condensation of pantoic acid with β-alanine is catalyzed by the enzyme Pantothenate Synthetase (PanC) 2. Because mammals lack this biosynthetic pathway, PanC is a highly validated, selective target for antimicrobial drug discovery, particularly against Mycobacterium tuberculosis (Mtb) 2.

Causality in Enzymatic Mechanism: To design a robust in vitro assay, one must understand the enzyme's kinetic mechanism. PanC operates via a strictly ordered bi-uni-uni-bi ping-pong mechanism 2.

  • Adenylation: ATP binds first, followed by pantoic acid. The enzyme catalyzes the formation of a highly reactive pantoyl-adenylate intermediate, releasing pyrophosphate (PPi) 2.

  • Ligation: β-alanine then binds and attacks the activated carbonyl of the intermediate, forming pantothenic acid and releasing AMP 2.

If an assay is initiated with β-alanine before pantoic acid, the enzyme remains inactive. This sequential dependency dictates our experimental workflow.

PanC_Pathway Pantoic 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid) PanC_1 Pantothenate Synthetase (PanC) Adenylation Half-Reaction Pantoic->PanC_1 ATP ATP ATP->PanC_1 Intermediate Pantoyl-Adenylate Intermediate PanC_1->Intermediate Mg2+ dependent PPi Pyrophosphate (PPi) PanC_1->PPi released PanC_2 Pantothenate Synthetase (PanC) Ligation Half-Reaction Intermediate->PanC_2 BetaAlanine β-Alanine BetaAlanine->PanC_2 Pantothenate Pantothenic Acid (Vitamin B5) PanC_2->Pantothenate AMP AMP PanC_2->AMP released

Fig 1: Bi-uni-uni-bi ping-pong kinetic mechanism of PanC utilizing pantoic acid.

Experimental Design: Selecting the Right Assay

Because the direct products of PanC (pantothenate and AMP) do not absorb light in the visible or standard UV range, real-time kinetic monitoring requires a coupled enzyme system 3. We couple the release of AMP to the oxidation of NADH via Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH) 3.

Causality: This stoichiometric cascade amplifies the signal—two moles of NADH are oxidized per mole of pantothenate formed—providing a robust, real-time readout at 340 nm 3.

CoupledAssay PanC_Rxn PanC Reaction Pantoic Acid + β-Alanine + ATP Pantothenate + PPi + AMP Myokinase Myokinase (MK) AMP + ATP → 2 ADP PanC_Rxn->Myokinase AMP PK Pyruvate Kinase (PK) 2 ADP + 2 PEP → 2 ATP + 2 Pyruvate Myokinase->PK 2 ADP LDH Lactate Dehydrogenase (LDH) 2 Pyruvate + 2 NADH → 2 Lactate + 2 NAD+ PK->LDH 2 Pyruvate Detection Spectrophotometric Detection Absorbance Decrease at 340 nm LDH->Detection NADH Oxidation

Fig 2: Logical workflow of the MK/PK/LDH coupled enzyme assay for PanC activity.

Protocol 1: Continuous Spectrophotometric Coupled Assay

Self-Validating System: To ensure trustworthiness, this protocol mandates a "minus pantoic acid" baseline step. Recombinant PanC often co-purifies with trace host ATPases. If you skip the baseline establishment step, you risk attributing background ATP hydrolysis to PanC activity, leading to artificially inflated Vmax​ calculations.

Materials
  • Recombinant PanC enzyme (e.g., from M. tuberculosis or C. glutamicum) 4, 2.

  • 2,4-Dihydroxy-3,3-dimethylbutanoic acid (Pantoic acid), prepared as a D-pantoate salt 2.

  • Coupling enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase 3.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the reaction buffer containing 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, and 50 mM KCl. Causality: Mg2+ is an essential cofactor for the adenylation step, coordinating the ATP phosphates to facilitate nucleophilic attack by pantoic acid 4.

  • Coupling System Assembly: To the buffer, add 2.6 mM ATP, 1.0 mM PEP, 0.4 mM NADH, and an excess of coupling enzymes (e.g., 5 U/mL MK, 10 U/mL PK, 10 U/mL LDH) 3.

  • Substrate Addition (Partial): Add β-alanine to a final concentration of 2.4 mM 2.

  • Baseline Establishment (Critical Step): Add recombinant PanC (e.g., 50–100 nM final concentration). Incubate at 25°C in a microplate reader. Monitor absorbance at 340 nm for 3–5 minutes to record the background rate of NADH oxidation.

  • Reaction Initiation: Initiate the specific PanC reaction by adding pantoic acid to a final concentration of 1.0 mM (or varying concentrations for Km​ determination) 2.

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm over 10 minutes. Calculate the specific activity using the molar extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 ). Divide the rate by 2, as 2 molecules of NADH are oxidized per molecule of AMP generated 3.

Protocol 2: Direct LC-MS/MS End-Point Assay

High-throughput screening hits from the coupled assay often include false positives (e.g., compounds that inhibit PK or LDH rather than PanC). A direct LC-MS/MS assay quantifying pantothenate formation is required for orthogonal validation.

Step-by-Step Methodology
  • Reaction Setup: In a 50 µL volume, combine 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 2.6 mM ATP, 2.4 mM β-alanine, and 1.0 mM pantoic acid 2.

  • Initiation: Add PanC (50 nM) and incubate at 30°C for 20 minutes.

  • Quenching: Terminate the reaction by adding 50 µL of ice-cold 1% formic acid in acetonitrile. Causality: The organic solvent immediately precipitates the enzyme, halting the reaction. The acidic pH ensures pantothenic acid remains in its protonated state, which is critical for optimal retention on chromatography columns.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto an Amide-HILIC column 5. Scientist's Note: Pantoic acid and pantothenate are highly polar. While C18 columns can be used, Amide-HILIC columns provide superior retention and peak shape without requiring ion-pairing agents that contaminate MS sources. Monitor the MRM transition for pantothenic acid (e.g., [M-H]- m/z 218.1 → 88.0 in negative ESI mode).

Quantitative Data Summary

The following table summarizes the key kinetic parameters for PanC utilizing pantoic acid, providing a benchmark for assay validation and quality control.

ParameterValueSource OrganismMechanistic Notes
Km​ (Pantoic Acid) 0.13 mMMycobacterium tuberculosisBinds only after ATP; forms pantoyl-adenylate [[2]]().
Km​ (ATP) 2.6 mMMycobacterium tuberculosisInitial binding event in the ping-pong mechanism 2.
Km​ (β-Alanine) 0.8 mMMycobacterium tuberculosisBinds only after PPi release 2.
Specific Activity ~12 nmol/min/mgCorynebacterium glutamicumMeasured in crude extract overexpressing panC4.

References

  • 4d-Pantothenate Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for d-Pantothenate Overproduction, NIH/PMC.

  • 2Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase, NIH/PMC.

  • 5Phosphopantothenic acid | 5875-50-3, Benchchem.

  • 1The Pantothenic Acid and Coenzyme A Pathway in Plants and Archaea, Technical University of Munich (mediaTUM).

  • 3Activity of the recombinant pantothenate synthetase. Enzyme activity..., ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent lactonization of 2,4-dihydroxy-3,3-dimethylbutanoic acid during storage

Introduction: The Challenge of Pantoic Acid Stability Welcome to the technical support guide for 2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid. This molecule is a critical chiral precursor in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Pantoic Acid Stability

Welcome to the technical support guide for 2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid. This molecule is a critical chiral precursor in the synthesis of pantothenic acid (Vitamin B5) and other valuable pharmaceutical compounds. A significant challenge encountered by researchers is its propensity to undergo spontaneous intramolecular cyclization to form the corresponding γ-lactone, pantolactone. This conversion can lead to inconsistent experimental results, reduced yields in synthesis, and challenges in analytical quantification.

This guide provides an in-depth understanding of the lactonization mechanism, practical troubleshooting advice, and validated protocols to ensure the stability and integrity of your pantoic acid samples during storage and handling.

Section 1: Understanding the Instability: The Pantoic Acid ⇌ Pantolactone Equilibrium

The conversion of pantoic acid to pantolactone is a reversible intramolecular esterification reaction. The forward reaction (lactonization) is favored under acidic conditions and/or at elevated temperatures, while the reverse reaction (hydrolysis) is favored under basic conditions. The equilibrium is dynamic and highly sensitive to the immediate chemical environment.

The core of the issue lies in the molecular structure: the carboxylic acid group and the hydroxyl group at the C4 position are in close proximity, facilitating an intramolecular nucleophilic attack.

Mechanism:

  • Acid Catalysis (Protonation): Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the C4-hydroxyl group attacks the now highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: A molecule of water is eliminated, and the five-membered lactone ring is formed.

This equilibrium is the fundamental reason why storing pantoic acid as a free acid, especially in solution, is problematic.

Lactonization_Mechanism cluster_acid Pantoic Acid (Open-chain form) cluster_lactone Pantolactone (Cyclic form) pa HO(CH₂)C(CH₃)₂CH(OH)COOH pl C₇H₁₂O₃ pa->pl Lactonization (H⁺, Heat) pl->pa Hydrolysis (OH⁻, H₂O)

Caption: Reversible equilibrium between pantoic acid and pantolactone.

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my pantoic acid in a neutral solvent for my experiment, but my results suggest it has converted to pantolactone. Why did this happen?

Even in neutral water, a solution of a carboxylic acid will be slightly acidic due to self-ionization, establishing an equilibrium that can favor lactonization over time. The process is significantly accelerated by heat. Storing pantoic acid as a free acid in any protic solvent, even at neutral pH, carries a high risk of cyclization.

Q2: What is the ideal pH for storing pantoic acid in an aqueous solution?

For maximum stability in an aqueous solution, the pH should be maintained in the alkaline range, typically between 8 and 10. In this range, the carboxylic acid group is deprotonated to its carboxylate salt form (e.g., sodium pantoate). This negatively charged carboxylate is not electrophilic and repels the nucleophilic hydroxyl group, effectively preventing the intramolecular reaction.

Q3: Is it better to store pantoic acid as a solid or in solution?

Storing the material as a dry, solid salt (e.g., sodium or calcium pantoate) is the most reliable method for long-term stability. In the solid state, molecular mobility is drastically reduced, preventing the necessary conformational alignment for the reaction to occur. If you must store it in solution, a basic aqueous solution is required as detailed in Q2.

Q4: How can I reverse the lactonization process if I suspect my sample has converted to pantolactone?

Lactonization is reversible. You can hydrolyze pantolactone back to pantoic acid by treating the solution with a base, such as sodium hydroxide or potassium hydroxide, and gentle heating. The reaction progress should be monitored by a suitable analytical method like HPLC or TLC to ensure complete conversion and to avoid potential side reactions from prolonged exposure to harsh basic conditions.

Q5: What analytical methods can I use to check for the presence of pantolactone in my pantoic acid sample?

Several methods can distinguish between the acid and lactone forms:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. Using a suitable column (like a C18), you can achieve baseline separation of the more polar pantoic acid and the less polar pantolactone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can clearly distinguish the two compounds based on their different chemical shifts and coupling patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the γ-lactone ester at a higher wavenumber (typically ~1770 cm⁻¹).

Section 3: Troubleshooting Guide

Observed IssueProbable Cause(s)Recommended Action & Scientific Rationale
Reduced yield in a synthesis where pantoic acid is a starting material.Lactonization during storage or reaction setup. The lactone is an unreactive ester and will not participate in reactions requiring a free carboxylic acid (e.g., amide bond formation).1. Verify Starting Material: Analyze an aliquot of your pantoic acid stock via HPLC to quantify the percentage of pantolactone impurity. 2. In-situ Hydrolysis: If lactone is present, perform a basic hydrolysis step (e.g., with 1.1 eq NaOH at 40-50°C), then re-acidify carefully just before your reaction. This ensures the active open-chain form is available.
The pH of your aqueous pantoic acid solution has decreased over time.Progressive Lactonization. The reaction consumes one molecule of carboxylic acid to form the neutral lactone molecule. According to Le Châtelier's principle, this drives the equilibrium of the remaining acid molecules towards further dissociation to replace the lost H⁺ ions, thus lowering the overall pH.Immediately adjust the pH to >8.0 using a suitable base (e.g., 1M NaOH). This will halt further lactonization and convert the remaining pantoic acid to its stable salt form. Consider preparing fresh solutions if the sample is critical.
An unexpected, less polar spot appears on TLC analysis of your sample.Formation of Pantolactone. Pantolactone is less polar than the dihydroxy acid and will have a higher Rf value on normal-phase silica gel.Confirm identity by running a co-spot with a pantolactone standard if available. To prevent this in the future, ensure your sample is stored as a basic salt solution or as a dry solid. For TLC analysis, consider spotting the sample in a basic solvent to minimize on-plate cyclization.

Section 4: Recommended Storage Protocols

Choosing the correct storage method is critical for preserving the chemical integrity of 2,4-dihydroxy-3,3-dimethylbutanoic acid.

Storage_Protocol_Decision_Tree cluster_p1 Short-Term Protocol Steps cluster_p2 Long-Term Protocol Steps start Start: Need to store Pantoic Acid duration Storage Duration? start->duration short_term < 2 weeks duration->short_term long_term > 2 weeks duration->long_term protocol1 Protocol 4.1: Short-Term Aqueous Storage short_term->protocol1 protocol2 Protocol 4.2: Long-Term Solid Storage long_term->protocol2 p1_step1 Dissolve in DI Water p2_step1 Prepare concentrated aqueous solution p1_step2 Adjust pH to 8.0-10.0 with NaOH p1_step1->p1_step2 p1_step3 Store at 2-8°C p1_step2->p1_step3 p2_step2 Add 1.0 equivalent of NaOH or Ca(OH)₂ p2_step1->p2_step2 p2_step3 Lyophilize or evaporate to dryness p2_step2->p2_step3 p2_step4 Store solid salt at -20°C under inert gas p2_step3->p2_step4

Caption: Decision workflow for selecting the appropriate storage protocol.

Protocol 4.1: Short-Term Aqueous Storage (< 2 weeks)

This method is suitable for stock solutions that will be used in the near future.

  • Dissolution: Dissolve the pantoic acid in high-purity deionized water to the desired concentration.

  • pH Adjustment: While stirring, slowly add a 1M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH using a calibrated pH meter.

  • Final pH: Continue adding base until the pH is stable between 8.0 and 10.0. At this point, the acid has been converted to sodium pantoate.

  • Storage: Store the solution in a tightly sealed container at 2-8°C.

  • Pre-use Check: Before use, visually inspect for any precipitation or microbial growth. Re-verify the pH if stored for more than a week.

Protocol 4.2: Long-Term Storage (> 2 weeks)

This is the recommended method for preserving the compound's integrity for months or years. The goal is to create the solid salt.

  • Salt Formation: Dissolve the pantoic acid in a minimal amount of deionized water. Add exactly one molar equivalent of a suitable base (e.g., sodium hydroxide for sodium pantoate, or calcium hydroxide for calcium pantoate).

  • Verification: Confirm the pH of the resulting solution is in the range of 7.5-9.0.

  • Drying: Remove the water via lyophilization (freeze-drying) or evaporation under reduced pressure. Lyophilization is preferred as it yields a fine, easily soluble powder.

  • Final Storage: Transfer the resulting dry pantoate salt to an amber glass vial. Purge with an inert gas (argon or nitrogen), seal tightly, and store at -20°C, protected from moisture and light.

References

  • "Process for the preparation of D-(+)-pantothenic acid and/or salts thereof.
  • "Process for producing pantoic acid and/or pantolactone.
Optimization

Technical Support Center: Crystallization &amp; Impurity Reduction in 2,4-Dihydroxy-3,3-dimethylbutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating highly pure 2,4-dihydroxy-3,3-dimethylbutanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating highly pure 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid) and its cyclic ester, pantolactone. Because the (R)-enantiomer (D-pantoic acid) is a critical precursor for pantothenic acid (Vitamin B5) and Coenzyme A biosynthesis[1], achieving absolute enantiomeric and chemical purity is non-negotiable.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to eliminate impurities during crystallization.

Part 1: Knowledge Base & The Causality of Impurities

Before troubleshooting, it is essential to understand the thermodynamic and stereochemical landscape of pantoic acid:

  • Lactone-Acid Equilibrium: Pantoic acid exists in equilibrium with pantolactone. Crystallization is almost exclusively performed on the lactone form due to its favorable solubility profile, followed by hydrolysis if the free acid or salt (e.g., calcium pantothenate) is required[2].

  • Phase Transitions (The Plastic Crystal Effect): D-pantolactone is highly sensitive to temperature. Above 335.15 K (62 °C), it transitions into a plastic crystal phase[3]. This amorphous-like state traps solvent molecules and prevents the formation of a highly ordered, pure crystal lattice.

  • Chiral Resolution Dynamics: Chemical synthesis yields a racemic mixture. Classical resolution relies on diastereomeric salt formation (e.g., using (+)-3-aminomethylpinane)[4]. Impurities arise when the solubility differential between the D- and L-diastereomers is compromised by rapid cooling or incorrect solvent ratios.

Part 2: Troubleshooting Guide & FAQs

Q1: My D-pantoic acid crystals show high levels of the L-isomer (>2%). How can I improve the enantiomeric excess (ee)?

  • Causality: Enantiomeric contamination is rarely a structural defect of the crystal lattice; rather, it is a kinetic artifact. When resolving racemic pantolactone via diastereomeric salt formation, rapid supersaturation causes the more soluble L-pantoate salt to co-precipitate with the D-pantoate salt[4].

  • Solution: Implement a temperature-controlled, seeded crystallization. Lower the cooling rate to 0.1 °C/min. Furthermore, ensure the molar ratio of the chiral resolving agent to pantoic acid is strictly between 0.5:1 and 0.7:1[4]. This substoichiometric ratio forces the system to selectively crystallize only the least soluble diastereomer.

Q2: The recovered crystals are gummy, amorphous, and fail X-ray diffraction (XRD) analysis. What went wrong?

  • Causality: You have crossed the plastic crystal transition threshold. D-pantolactone converts into a plastic crystal at temperatures exceeding 335.15 K[3]. In this phase, the molecules have rotational freedom but lack long-range translational order, leading to a gummy texture that readily absorbs impurities.

  • Solution: Restrict your entire crystallization and drying workflow to a temperature range of 278.15 K to 318.15 K (5 °C to 45 °C)[3]. If drying the calcium salt derivative, be aware that drying at 80 °C and 30 mbar produces an X-ray amorphous form[2]. Maintain lower temperatures under high vacuum to preserve the crystal lattice.

Q3: Residual solvent analysis (GC-FID) indicates persistent ethyl acetate entrapment. How do we clear this?

  • Causality: Ethyl acetate is a highly effective extraction solvent for pantolactone, but it acts as a "nonignorable impurity" that easily incorporates into crystal lattice defects during rapid precipitation[3].

  • Solution: Shift your final recrystallization solvent system. Ethanol-water mixtures or 90% aqueous methanol offer superior control over the metastable zone width[2],[3]. Methanol provides excellent solubility gradients between 278.15 K and 318.15 K, allowing for slower crystal growth that excludes ethyl acetate[3].

Part 3: Self-Validating Experimental Protocols

Protocol: High-Purity Fractional Crystallization of D-Pantolactone

This protocol includes built-in analytical checkpoints to ensure the process remains within acceptable thermodynamic boundaries.

Step 1: Alkaline Hydrolysis Dissolve 1.0 eq of racemic (±)-pantolactone in 10% aqueous NaOH. Heat gently to 40 °C for 30 minutes to open the lactone ring, forming sodium (±)-pantoate[5].

  • Validation Checkpoint: Monitor pH; it should stabilize at ~12, indicating complete ring opening.

Step 2: Diastereomeric Salt Formation Adjust the solution to pH 7.2 using 10% HCl. Add 0.6 eq of (+)-3-aminomethylpinane (or an equivalent chiral amine) dissolved in methanol[4].

Step 3: Controlled Crystallization Heat the mixture to 45 °C (318.15 K) to achieve complete dissolution. Cool the reactor at a strict rate of 0.1 °C/min down to 5 °C (278.15 K)[3].

  • Validation Checkpoint: Seed the mixture with pure D-pantoate salt at 35 °C. This prevents spontaneous nucleation of the L-isomer and guarantees lattice uniformity.

Step 4: Isolation & Acidification Filter the sparingly soluble D-pantoate-(+)-amine crystals (the L-isomer remains in the mother liquor)[4]. Resuspend the crystals in water, acidify to pH 1-2 with concentrated HCl, and heat to 80 °C for 30 minutes to re-form the lactone ring[5].

Step 5: Extraction & Final Polish Extract the aqueous layer with dichloromethane. Evaporate the solvent under vacuum (< 40 °C). Recrystallize the crude D-pantolactone from a 90% aqueous methanol system[2].

Part 4: Quantitative Data & Parameters

Table 1: Impurity Profile and Mitigation Strategies
Impurity TypeSource / CausalityDetection MethodMitigation Strategy
L-Pantoic Acid Incomplete chiral resolution; co-precipitation.Chiral HPLCSubstoichiometric resolving agent (0.5-0.7 eq); seeded cooling.
Ethyl Acetate Solvent entrapment during the extraction phase.GC-FIDRecrystallize from ethanol-water or 90% aqueous methanol.
Amorphous Phase Crystallization or drying temperatures > 335.15 K.XRD / DSCStrictly maintain process temperatures between 278.15 K and 318.15 K.
Precursors Unreacted isobutyraldehyde from synthesis.NMR / HPLCPre-wash crude mixture with bisulfite to remove aldehydes.
Table 2: Thermodynamic Boundaries for D-Pantolactone
ParameterValueOperational Implication
Melting Point 89 - 92 °CTarget for absolute purity verification.
Plastic Crystal Transition 335.15 K (62 °C)CRITICAL: Do not exceed this temperature during crystallization.
Optimal Crystallization Temp 278.15 K to 318.15 KEnsures stable lattice formation and impurity exclusion.

Part 5: Visualizations

Workflow for the classical resolution and crystallization of D-pantolactone.

Decision tree for troubleshooting common pantoic acid crystallization impurities.

References

  • Title: Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: US3996246A - Resolution of racemic pantolactone Source: Google Patents URL
  • Title: Pantothenic Acid | C9H17NO5 | CID 6613 Source: PubChem - NIH URL: [Link]

  • Title: DL-PANTOLACTONE Source: Ataman Kimya A.Ş. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Low Solubility of 2,4-dihydroxy-3,3-dimethylbutanoic Acid and its Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for managing the low solubility o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for managing the low solubility of 2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as pantoic acid) and its various derivatives, such as panthenol and pantothenate salts. Our goal is to equip you with the foundational knowledge and experimental protocols needed to overcome solubility challenges in your research and formulation development.

Section 1: Foundational Principles - Understanding the Solubility Challenge

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The pantoic acid core structure contains both hydrophilic (two hydroxyl groups, one carboxylic acid) and lipophilic (a gem-dimethyl group) moieties. This amphiphilic nature results in variable solubility depending on the solvent system and the specific derivative in use.

  • Pantoic Acid : The parent compound, with its free carboxylic acid, exhibits pH-dependent aqueous solubility. It is slightly soluble in organic solvents like ethanol and more soluble in DMSO and DMF.[1][2]

  • Panthenol : The alcohol derivative is readily miscible with water, ethanol, and propylene glycol but is insoluble in oils and fats.[3][4]

  • Calcium Pantothenate : The salt form is freely soluble in water but very slightly soluble in ethanol and practically insoluble in diethyl ether.[5][6][7]

The most critical factor governing the aqueous solubility of the acidic form is the pH of the medium. The carboxylic acid group (pKa typically 3-5) will be protonated at low pH, rendering the molecule neutral and less water-soluble. At a pH above the pKa, the carboxylic acid deprotonates to form a carboxylate anion, significantly increasing its polarity and aqueous solubility.[8][9][10][11][12]

Caption: Workflow for selecting a solubility enhancement strategy.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the key solubility differences between pantoic acid, panthenol, and calcium pantothenate?

    • Pantoic acid is an oily solid with pH-dependent aqueous solubility and slight solubility in some organic solvents like ethanol. [1][2] * Panthenol is a viscous liquid that is readily miscible with water and alcohols but not with fats or oils. [3][4][13] * Calcium pantothenate is a crystalline powder that is freely soluble in water but has very low solubility in most organic solvents. [5][14][15]

  • FAQ 2: How does temperature affect the solubility of these compounds?

    • For most solid solutes, including calcium pantothenate, solubility in water increases with temperature. However, this relationship should be determined empirically for your specific derivative and solvent system, as excessive heat can cause degradation or racemization, especially for D-Panthenol (above 70°C). [16]

  • FAQ 3: I'm using a prodrug strategy by esterifying the carboxylic acid. How can I predict the solubility of my new derivative?

    • Esterification will mask the polar carboxylic acid group, significantly decreasing aqueous solubility and increasing solubility in non-polar organic solvents. The degree of change depends on the length and nature of the ester chain. For instance, creating a long-chain fatty acid ester will make the molecule highly lipophilic. [17][18]Computational tools that calculate LogP (the logarithm of the partition coefficient between octanol and water) can provide a good prediction of this shift in lipophilicity.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). The Chemistry of Pantothenic Acid (Vitamin B5) | B Vitamins and Folate - Books.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Vertex AI Search. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • Cayman Chemical. (2024, February 20). Pantoic Acid - PRODUCT INFORMATION.
  • SkinIdent. (2006, June 4). Panthenol.
  • Bio. (2005, October 9). Calcium pantothenate MSDS.
  • Ataman Kimya. (n.d.). PANTOTHENIC ACID.
  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
  • Benchchem. (2025, December). Solubility Profile of D-Panthenol-d4: A Technical Guide.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Wikipedia. (n.d.). Cosolvent.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Grokipedia. (n.d.). Cosolvent.
  • Cayman Chemical. (n.d.). Pantoic Acid (CAS 1112-33-0).
  • Ataman Kimya. (n.d.). PANTHENOL.
  • Slideshare. (n.d.). Chemical and physical properties of pantothenic acid | PPSX.
  • Wikipedia. (n.d.). Panthenol.
  • Vertex AI Search. (n.d.). Calcium Pantothenate.
  • CymitQuimica. (n.d.). CAS 470-29-1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid.
  • BOC Sciences. (2023, September 26). Prodrug Activation Strategies.
  • ChemicalBook. (2026, March 14). Calcium D-Pantothenate | 137-08-6.
  • oxy chemicals. (n.d.). D-Panthenol.
  • OPEN FAU - Friedrich-Alexander-Universität Erlangen-Nürnberg. (2024, July 26). Formulation of Poorly Water-Soluble Pharmaceutical Active Ingredients by Spray Drying using Three-Fluid Nozzle Atomization.
  • Pharma Excipients. (2021, December 28). Smart design approaches for orally administered lipophilic prodrugs to promote lymphatic transport.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
  • Vertex AI Search. (2025, July 31). Cosolvent system: Significance and symbolism.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Vertex AI Search. (2017, August 24). Insights on Fatty Acids in Lipophilic Prodrug Strategy.
  • Medisca. (n.d.). Calcium Pantothenate (D), USP (Dietary Supplement Grade).
  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • MDPI. (2025, May 16). Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs.
  • PMC - NIH. (n.d.). Prodrug Strategies in Ocular Drug Delivery.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • CymitQuimica. (n.d.). CAS 137-08-6: Calcium pantothenate.
  • Impactfactor. (2024, June 15). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Wikipedia. (n.d.). Pantothenic acid.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.

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Reference Data & Comparative Studies

Validation

comparative analysis of D and L enantiomers of 2,4-dihydroxy-3,3-dimethylbutanoic acid

An in-depth comparative analysis of the enantiomers of 2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as pantoic acid) reveals a classic paradigm in biochemistry: the profound impact of chirality on metabolic vi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the enantiomers of 2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as pantoic acid) reveals a classic paradigm in biochemistry: the profound impact of chirality on metabolic viability and industrial synthesis.

As a critical precursor to Vitamin B5 (pantothenic acid) and Coenzyme A (CoA), understanding the stereochemical dynamics between the D- (active) and L- (inactive) enantiomers is essential for researchers optimizing microbial cell factories or designing enantioselective biocatalytic workflows.

Stereochemical Dynamics and Biological Significance

2,4-dihydroxy-3,3-dimethylbutanoic acid possesses a single chiral center at the C-2 position, yielding two distinct stereoisomers: D-pantoic acid ((2R)-isomer) and L-pantoic acid ((2S)-isomer).

In biological systems, this stereocenter acts as a strict metabolic gatekeeper. The biosynthesis of pantothenic acid requires the ATP-dependent condensation of pantoic acid with β-alanine, a reaction catalyzed by the enzyme pantothenate synthetase (PanC) [1]. The active site of PanC is highly stereospecific; it exclusively coordinates the R-configuration of the C-2 hydroxyl group to form the essential pantoyl adenylate intermediate[1]. Consequently, L-pantoic acid is biologically inert and cannot be incorporated into the CoA biosynthetic pathway.

Because free D-pantoic acid is structurally unstable and spontaneously cyclizes into D-pantolactone under acidic conditions[2], industrial and laboratory workflows frequently utilize the lactone form as a stable proxy, relying on enzymatic resolution to isolate the active D-enantiomer[3].

Quantitative Comparison of Pantoic Acid Enantiomers

Table 1: Biological and Physicochemical Properties

PropertyD-2,4-dihydroxy-3,3-dimethylbutanoic acidL-2,4-dihydroxy-3,3-dimethylbutanoic acidMechanistic Causality
Absolute Configuration (2R)-isomer(2S)-isomerSpatial orientation of the C-2 hydroxyl dictates active site fit.
Biological Activity Active precursor for Vitamin B5Biologically inertPanC enzyme requires the R-configuration to stabilize the transition state[1].
Spontaneous Cyclization Forms D-pantolactone (pH < 4)Forms L-pantolactone (pH < 4)Intramolecular esterification is thermodynamically driven in both enantiomers under acidic conditions[2].
Enzymatic Hydrolysis Cleaved by LactonohydrolaseUnaffected by LactonohydrolaseChiral pocket of the enzyme lowers activation energy exclusively for the D-lactone ring[3].

Metabolic Pathways and Biocatalytic Resolution

In engineered Escherichia coli and Corynebacterium glutamicum strains, the de novo synthesis of D-pantoic acid is driven by the sequential action of ketopantoate hydroxymethyltransferase (PanB) and ketopantoate reductase (PanE)[1],[4].

Pathway A α-Ketoisovalerate B PanB (Hydroxymethyltransferase) A->B C α-Ketopantoate B->C D PanE (Reductase) C->D E D-Pantoic Acid (D-2,4-dihydroxy-3,3-dimethylbutanoic acid) D->E F Pantothenate Synthetase (PanC) E->F H D-Pantothenic Acid (Vitamin B5) F->H Stereospecific Condensation G β-Alanine + ATP G->F

Biosynthetic pathway of D-pantothenic acid highlighting the stereospecific role of D-pantoic acid.

When producing D-pantoic acid in vitro, chemical resolution of racemic DL-pantolactone using resolving agents (like brucine) is highly inefficient. Modern bioprocessing relies on Lactonohydrolases (Lacs) , which provide a highly efficient, green alternative by stereoselectively hydrolyzing only the D-enantiomer[3].

Table 2: Performance Comparison of Resolution Methods

Resolution MethodEnantiomeric Excess (ee)Energy/Chemical DemandCausality / System Logic
Chemical Resolution ~85-90%High (Thermal cycling, toxic agents)Relies on differential solubility of diastereomeric salts; prone to co-precipitation.
Biocatalytic Hydrolysis >99%Low (Aqueous buffer, 30°C, pH 7.0)Enzyme active site stereospecifically coordinates the D-isomer, bypassing the L-isomer entirely[3].

Experimental Methodology: Self-Validating Enzymatic Resolution and Chiral Quantification

To objectively evaluate the enantiomeric purity of D-pantoic acid, researchers must utilize a self-validating workflow that couples real-time kinetic tracking with rigorous chiral chromatography.

Phase 1: Biocatalytic Resolution with Kinetic Validation
  • Substrate Preparation: Suspend 100 mM of racemic DL-pantolactone in 50 mL of deionized water.

  • Enzymatic Hydrolysis: Introduce purified Lactonohydrolase (e.g., from Fusarium oxysporum) into the reactor. Maintain the temperature at 30°C.

  • Real-Time Kinetic Tracking (pH-Stat): As the enzyme selectively hydrolyzes D-pantolactone into D-pantoic acid, the generation of the carboxylic acid drops the pH. Use an automated pH-stat titrator to maintain the pH strictly at 7.0 using 1M NaOH.

    • Causality & Validation: Maintaining pH 7.0 prevents the spontaneous, non-enzymatic chemical hydrolysis of the lactone ring that occurs at extreme pH levels. Furthermore, the volume of NaOH dispensed provides a real-time stoichiometric readout. The reaction is validated as complete when exactly 50% of the theoretical molar equivalent of NaOH is consumed (indicating 100% conversion of the D-enantiomer).

  • Phase Separation & Mass Balance: Extract the aqueous mixture three times with equal volumes of ethyl acetate. The unreacted L-pantolactone partitions into the organic phase, while the sodium D-pantoate remains in the aqueous phase.

    • Validation: Evaporate the organic phase. The gravimetric mass of the recovered L-pantolactone must equal ~50% of the starting mass, successfully closing the mass balance loop.

Phase 2: Chiral HPLC Quantification
  • System Suitability Test (SST): Inject known, high-purity standards of D- and L-pantoic acid onto a chiral stationary phase HPLC column. Ensure baseline resolution ( Rs​>1.5 ) is achieved before analyzing the experimental sample.

  • Mobile Phase Preparation: Utilize a mobile phase consisting of Methanol and 0.1% Formic Acid[3].

    • Causality: The addition of 0.1% formic acid is critical. It suppresses the ionization of the carboxylate group on pantoic acid, ensuring the molecule remains in a protonated, uncharged state. This prevents secondary interactions with the column matrix, eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Analysis: Inject the aqueous phase from Phase 1. Calculate the Enantiomeric Excess (ee). A successful biocatalytic resolution will yield an ee > 99% for D-pantoic acid[3].

Workflow S1 DL-Pantolactone (Racemic Substrate) S2 Lactonohydrolase Incubation (pH 7.0, 30°C) S1->S2 S3 Enzymatic Hydrolysis S2->S3 S4 D-Pantoic Acid (Aqueous) + L-Pantolactone (Organic) S3->S4 Stereoselective Cleavage S5 Chiral HPLC Analysis (Methanol/0.1% Formic Acid) S4->S5 S6 Enantiomeric Excess (ee) > 99% S5->S6 Quantification

Enzymatic resolution workflow of DL-pantolactone and subsequent chiral HPLC quantification.

Sources

Comparative

2,4-dihydroxy-3,3-dimethylbutanoic acid standard curve validation for LC-MS

Title: Validating 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Quantification: A Comparative Guide to LC-MS/MS Standard Curve Strategies The Analytical Challenge of Pantoic Acid 2,4-Dihydroxy-3,3-dimethylbutanoic acid, common...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Quantification: A Comparative Guide to LC-MS/MS Standard Curve Strategies

The Analytical Challenge of Pantoic Acid

2,4-Dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is a highly polar, low-molecular-weight (148.16 g/mol ) chiral organic acid. It serves as an essential intermediate in the de novo biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A (CoA) in bacteria, fungi, and plants[1]. Because mammals must obtain pantothenic acid from their diet, the pantoic acid biosynthetic pathway is a validated target for novel antimicrobial drug development[1].

Quantifying pantoic acid in biological matrices presents a significant analytical hurdle. The molecule lacks a strong chromophore, rendering standard UV/Vis detection inadequate for complex samples[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its detection[3]. However, its extreme polarity causes poor retention on traditional C18 reversed-phase columns. When pantoic acid elutes in the column's void volume alongside salts and endogenous proteins, it suffers from severe matrix-induced ion suppression during electrospray ionization (ESI)[4].

To overcome this, laboratories must choose an optimal standard curve validation strategy. This guide objectively compares two approaches: a High-Purity Reference Standard paired with a Stable Isotope-Labeled Internal Standard (SIL-IS Kit) versus a Standard-Grade Reagent using External Calibration .

Biosynthesis A α-Ketoisovalerate B Ketopantoate A->B KPHMT C 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid) B->C KPR (NADPH) E Pantothenic Acid (Vitamin B5) C->E Pantothenate Synthetase D β-Alanine D->E

Fig 1. Biosynthetic pathway of pantothenic acid highlighting the central role of pantoic acid.

Comparative Analysis: SIL-IS Kit vs. External Calibration

According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 guidelines, a standard curve must be continuous, reproducible, and capable of compensating for matrix effects[5],[6].

Using a standard-grade reagent with external calibration (relying solely on the absolute peak area of the analyte) frequently fails regulatory validation for LC-MS/MS. Because matrix components suppress ESI efficiency unpredictably, the absolute signal fluctuates between samples.

Conversely, a High-Purity SIL-IS Kit (utilizing ¹³C- or deuterium-labeled pantoic acid) creates a self-validating system . The SIL-IS shares the exact physicochemical properties of the analyte. It co-elutes chromatographically and experiences the identical ion suppression in the MS source. By plotting the ratio of the Analyte Peak Area to the IS Peak Area, matrix effects are mathematically canceled out[2],[7].

Table 1: Performance Comparison of Quantification Strategies
ParameterHigh-Purity Standard + SIL-IS KitStandard Grade + External CalibrationCausality / Mechanistic Reason
Matrix Effect Compensation Excellent (Ratio remains constant)Poor (Absolute area fluctuates)SIL-IS co-elutes and undergoes identical ionization suppression/enhancement as the target analyte.
Linearity (R²) > 0.999~ 0.950 - 0.980Internal standard normalization corrects for injection volume errors and MS response drift.
Accuracy at LLOQ ± 10%± 35% (Fails FDA criteria)High-purity standards lack trace contaminants that skew the lower limit of quantification (LLOQ).
Chromatographic Approach HILIC-MS/MSRP-LC-MS/MSHILIC retains polar pantoic acid, separating it from the void volume where suppression is highest.

Standard Curve Validation Workflow

To ensure scientific integrity, the experimental protocol must follow a strict, stepwise validation workflow that evaluates selectivity, accuracy, precision, and the calibration curve itself[6].

ValidationWorkflow Step1 1. Stock Solution (1 mg/mL Pantoic Acid) Step2 2. Serial Dilution (Calibration Levels) Step1->Step2 Step3 3. Matrix Spiking & SIL-IS Addition Step2->Step3 Step4 4. Protein Precipitation (Cold Acetonitrile) Step3->Step4 Step5 5. HILIC-MS/MS Analysis Step4->Step5 Step6 6. Regression Analysis (Analyte/IS Ratio) Step5->Step6

Fig 2. FDA/ICH M10 compliant LC-MS/MS standard curve validation workflow for pantoic acid.

Step-by-Step Experimental Methodology

The following protocol outlines the optimal HILIC-MS/MS method for validating a 2,4-dihydroxy-3,3-dimethylbutanoic acid standard curve in a biological matrix (e.g., plasma or cell lysate).

Step 1: Reagent Preparation

  • Accurately weigh 1.00 mg of High-Purity 2,4-dihydroxy-3,3-dimethylbutanoic acid reference standard.

  • Dissolve in 1.0 mL of LC-MS grade water to create a 1 mg/mL primary stock solution. Causality: Pantoic acid is highly water-soluble; using pure aqueous solvent prevents precipitation.

  • Prepare a working SIL-IS solution (e.g., [¹³C₄]-pantoic acid) at 500 ng/mL in 50% methanol.

Step 2: Calibration Standard Spiking

  • Perform serial dilutions of the primary stock to create working solutions.

  • Spike the working solutions into a surrogate biological matrix to generate eight calibration levels: 10, 20, 50, 100, 250, 500, 1000, and 2000 ng/mL.

  • Include a Blank (matrix only) and a Zero Standard (matrix + SIL-IS) to assess selectivity and isotopic interference[7].

Step 3: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of each calibration standard into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution.

  • Add 200 µL of ice-cold acetonitrile to induce protein precipitation. Causality: Cold acetonitrile efficiently denatures and precipitates matrix proteins that cause column fouling, while keeping the highly polar pantoic acid in the supernatant.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial.

Step 4: HILIC-MS/MS Conditions

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (2.1 × 100 mm, 1.7 µm). Causality: HILIC utilizes a polar stationary phase, allowing pantoic acid to partition into an aqueous layer on the silica surface, drastically improving retention time compared to C18 columns.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes.

  • Detection: Electrospray Ionization (ESI) in negative mode. Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 147.1 → 71.0 for pantoic acid).

Experimental Data & Validation Results

To prove the superiority of the SIL-IS Kit approach, validation runs were performed comparing it against external calibration. According to FDA guidelines, accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ), and precision must be ≤15% CV (≤20% at LLOQ)[5],[8].

Table 2: Standard Curve Validation Results (n=5 replicates per level)
QC Level (Nominal Conc.)SIL-IS Kit Accuracy (%)SIL-IS Kit Precision (% CV)Ext. Cal Accuracy (%)Ext. Cal Precision (% CV)FDA Compliance
LLOQ (10 ng/mL)104.26.8138.524.1SIL-IS Pass / Ext Fail
Low QC (30 ng/mL)98.54.2122.318.5SIL-IS Pass / Ext Fail
Mid QC (800 ng/mL)101.12.588.412.0SIL-IS Pass / Ext Pass
High QC (1600 ng/mL)99.41.885.114.2SIL-IS Pass / Ext Pass

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL:[Link]

  • Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Agilent Technologies. URL:[Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparing 2,4-Dihydroxy-3,3-dimethylbutanoic Acid with Other Pantothenate Precursors for Efficient Vitamin B5 Synthesis

Introduction: The Centrality of Pantothenic Acid and Its Precursors Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential to all known forms of life.[1] Its biological significance stems from i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Centrality of Pantothenic Acid and Its Precursors

Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential to all known forms of life.[1] Its biological significance stems from its role as the key precursor in the biosynthesis of Coenzyme A (CoA) and acyl carrier proteins (ACP).[2][3] CoA is a universal and indispensable cofactor in a myriad of metabolic pathways, including the Krebs cycle for energy production and the synthesis and degradation of carbohydrates, proteins, and fats.[2] Given this fundamental role, the efficient and stereospecific synthesis of pantothenic acid is a critical objective for researchers and professionals in the pharmaceutical, nutritional, and biotechnology sectors.

Industrially, pantothenic acid is most commonly produced and handled as its more stable calcium salt, D-calcium pantothenate.[4] The synthesis of this vital compound is not trivial; it hinges on the strategic selection and preparation of its constituent precursors. The core reaction involves forming an amide bond between two key molecules: a chiral dihydroxy acid and a simple amino acid.

This guide provides an in-depth comparison of the primary precursors for pantothenic acid synthesis, with a central focus on (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as D-pantoic acid.[5] We will explore the chemical and enzymatic strategies used to produce these precursors, present supporting experimental data and protocols, and offer insights into the causality behind methodological choices to guide researchers in selecting the most effective pathway for their specific applications.

The Pantothenate Biosynthetic Pathway: A Natural Blueprint

In most bacteria, fungi, and plants, pantothenic acid is synthesized de novo.[6][7] This natural pathway serves as a blueprint for industrial synthesis strategies. The process begins with intermediates from amino acid metabolism and culminates in the ATP-dependent condensation of D-pantoate and β-alanine, a reaction catalyzed by the enzyme pantothenate synthetase (PanC).[7][8]

Pantothenate Biosynthesis Pathway cluster_pantoate Pantoate Synthesis KIV α-Ketoisovalerate KP Ketopantoate KIV->KP PA (R)-Pantoate (2,4-dihydroxy-3,3- dimethylbutanoic acid) KP->PA PAN Pantothenate (Vitamin B5) PA->PAN ASP Aspartate BA β-Alanine ASP->BA

Figure 1: The de novo biosynthesis pathway of pantothenate in microorganisms.

A Comparative Analysis of Key Pantothenate Precursors

The industrial synthesis of pantothenic acid largely mimics the final step of the natural pathway. The primary challenge and area of innovation lie in the efficient, enantiomerically pure production of the D-pantoic acid moiety.

(R)-2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid) and its Lactone

D-pantoic acid is the cornerstone precursor. However, due to its chemical nature, it is more conveniently handled and reacted in its cyclic ester form, D-(-)-pantolactone .[9][10] This stable, crystalline solid is the most common industrial intermediate for the pantoate moiety.[10]

The primary hurdle in its production is achieving high enantiomeric purity, as only the D-enantiomer is biologically active.[5] The traditional route begins with the chemical synthesis of a racemic mixture, (D,L)-pantolactone, from inexpensive starting materials like isobutyraldehyde and formaldehyde.[9] The critical step is the subsequent resolution of this racemate.

  • Classical Chemical Resolution: This method involves forming diastereomeric salts with expensive and often toxic chiral resolving agents, such as quinine or brucine, followed by fractional crystallization.[11][12] This process is laborious, can have low yields, and presents challenges in recycling the resolving agent and the unwanted L-(+)-enantiomer.[11]

  • Biocatalytic Kinetic Resolution: A vastly superior alternative is the use of enzymes (biocatalysis). This strategy leverages the high stereoselectivity of enzymes, typically a lactonase or hydrolase, that selectively act on only one of the two enantiomers.[13] A common industrial approach involves using microbial whole cells (e.g., from Fusarium, Gibberella) or purified enzymes that specifically hydrolyze D-pantolactone from the racemic mixture into D-pantoic acid. The unreacted L-pantolactone can then be easily separated and racemized for recycling, making the process highly efficient and atom-economical.

Causality Behind Experimental Choice: The shift from chemical to biocatalytic resolution is driven by the need for higher efficiency, greater purity, milder reaction conditions (ambient temperature and neutral pH), and improved environmental sustainability (avoiding harsh chemicals and solvents).[9][14]

Ketopantolactone: The Asymmetric Advantage

An elegant strategy to circumvent the resolution of a racemic mixture is to create the desired stereocenter through an asymmetric reaction. This is achieved by using ketopantolactone as a precursor.

This process involves:

  • Chemical synthesis of the prochiral ketopantolactone. This can be achieved through the oxidation of racemic pantolactone or via a one-pot synthesis from diethyl oxalate, isobutyraldehyde, and formaldehyde.[12][15][16]

  • Asymmetric reduction of the ketone group to a hydroxyl group using a stereoselective biocatalyst (e.g., a reductase enzyme from microorganisms like Candida parapsilosis) and a hydride source (e.g., NADPH).[16]

Causality Behind Experimental Choice: This approach is highly advantageous as it can theoretically achieve near-100% conversion of the substrate into the desired D-enantiomer, completely avoiding the production of the unwanted L-enantiomer. This eliminates the need for a resolution step and a racemization/recycling loop, potentially simplifying the downstream process significantly.

β-Alanine: The Amine Counterpart

β-alanine is the second essential precursor, forming the "tail" of the pantothenic acid molecule. While its supply is crucial, its synthesis is more straightforward than that of the chiral pantoate moiety. Industrial synthesis is typically achieved through the addition of ammonia to acrylic acid. In microbial fermentation strategies, its endogenous production from aspartate can be a rate-limiting step, and overexpression of the panD gene (aspartate decarboxylase) is a common metabolic engineering target.[8]

Downstream Precursors: Pantetheine and Salvage Pathways

In some biological systems, alternative or "salvage" pathways exist that can utilize precursors downstream of pantothenic acid. Pantetheine (PanSH), which is pantothenic acid linked to cysteamine, can be taken up by some cells and phosphorylated by pantothenate kinase to enter the CoA biosynthesis pathway, bypassing several steps.[17][18][19] While of significant interest for developing antimicrobial agents and treating certain metabolic disorders, these downstream precursors are not typically used as starting materials for the bulk synthesis of Vitamin B5 due to their higher cost and complexity.[20][21]

Comparative Experimental Guide

The following protocols provide standardized, validated methodologies for the synthesis and analysis of pantothenic acid, allowing for objective comparison between precursor strategies.

Figure 2: Comparative experimental workflows for pantothenate synthesis.

Experimental Protocol 1: Biocatalytic Kinetic Resolution of (R,S)-Pantolactone

This protocol describes the selective hydrolysis of D-pantolactone from a racemic mixture using microbial whole cells.

  • Biocatalyst Preparation: Culture a suitable microorganism known for D-selective lactonase activity (e.g., Fusarium moniliforme) in an appropriate growth medium until the late exponential phase. Harvest the cells via centrifugation and wash with a 50 mM phosphate buffer (pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor, suspend the microbial cell paste in a 50 mM phosphate buffer (pH 7.0).

  • Substrate Addition: Add (R,S)-pantolactone to the cell suspension to a final concentration of 50-100 g/L.[5]

  • Biotransformation: Maintain the reaction at 30°C with gentle agitation. Monitor the pH continuously. The formation of D-pantoic acid will cause the pH to drop. Maintain the pH at 7.0 by the automated addition of 1 M NaOH. The reaction progress can be tracked by monitoring NaOH consumption.[5]

  • Monitoring and Work-up: At ~50% conversion (indicating all D-pantolactone has been hydrolyzed), stop the reaction. Separate the cells by centrifugation or filtration.

  • Product Separation: The supernatant will contain D-pantoic acid (as its sodium salt) and unreacted L-pantolactone. Acidify the solution to pH 1-2 with HCl to protonate the pantoic acid. Extract the L-pantolactone with an organic solvent (e.g., ethyl acetate). The aqueous layer now contains the purified D-pantoic acid, which can be lactonized back to D-pantolactone by heating under acidic conditions if desired.

Experimental Protocol 2: Synthesis of D-Calcium Pantothenate

This protocol details the final condensation step to produce D-calcium pantothenate from D-pantolactone.[22]

  • Reagent Preparation: In a reaction vessel, prepare a solution of calcium β-alaninate by suspending β-alanine and a stoichiometric amount of calcium hydroxide (Ca(OH)₂) in anhydrous methanol. Heat the mixture to reflux to facilitate salt formation.[22]

  • Condensation Reaction: To the freshly prepared calcium β-alaninate solution, add a solution of D-pantolactone (from Protocol 1 or other sources) in anhydrous methanol.

  • Reaction Conditions: Heat the reaction mixture at 60-70°C for 5-10 hours.[22] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature to induce crystallization of the D-calcium pantothenate.

  • Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., methanol/water) to achieve high purity. Dry the final white, crystalline powder under vacuum.

Experimental Protocol 3: Analytical Quantification by HPLC

This protocol provides a reliable method for the quantification of D-calcium pantothenate.[4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 20 mM, adjusted to pH 2.5 with phosphoric acid).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 204 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the D-calcium pantothenate sample and a certified reference standard in deionized water to create stock solutions. Prepare a series of calibration standards by diluting the stock solution.

  • Quantification: Inject the samples and standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve. The retention time for pantothenate is typically around 5-6 minutes under these conditions.[4]

Quantitative Data Summary and Performance Comparison

The choice of precursor and synthetic strategy has a profound impact on the overall efficiency, cost, and sustainability of pantothenic acid production.

Parameter Strategy 1: Chemical Resolution Strategy 2: Biocatalytic Resolution Strategy 3: Asymmetric Reduction Strategy 4: Full Fermentation
Precursor (R,S)-Pantolactone(R,S)-PantolactoneKetopantolactoneGlucose / Simple Sugars
Typical Yield Low (<50% per cycle)High (>95% with recycling)Very High (>95%)Variable (titer-dependent)
Enantiomeric Excess Moderate to High (depends on cycles)Very High (>99% e.e.)Excellent (>99% e.e.)Excellent (>99.9% e.e.)
Process Complexity High (multi-step crystallization)Moderate (bioreactor + separation)Moderate (bioreactor + synthesis)High (strain engineering, sterile ops)
Hazardous Reagents Yes (chiral amines, solvents)MinimalMinimalNo
Scalability ModerateHighHighVery High
Key Advantage Established traditional methodHigh efficiency, sustainableAvoids racemate, high conversionUses renewable resources
Key Disadvantage Costly, inefficient, hazardousRequires biocatalyst developmentRequires specific enzymeLower titers, complex optimization

Data compiled and interpreted from sources[11][12][16][23].

Conclusion and Future Outlook

While (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid (D-pantoic acid), primarily in its lactone form, remains the central and most direct precursor for the pantoate moiety in Vitamin B5 synthesis, the method of its production is the defining factor for process efficiency.

The comparative analysis clearly demonstrates that modern chemo-enzymatic strategies have rendered classical chemical resolution obsolete for large-scale, high-purity applications.

  • Biocatalytic kinetic resolution of racemic pantolactone is a robust, highly efficient, and environmentally responsible method that is widely adopted in the industry.[14]

  • Asymmetric reduction of ketopantolactone represents a more advanced and elegant pathway, offering the potential for even higher efficiency by eliminating the formation of the unwanted enantiomer altogether.[16]

For researchers and drug development professionals, the choice depends on the scale and objective. For laboratory-scale synthesis of pantothenate analogs, pantothenate synthetase (PanC) shows a broad amine scope, allowing for enzymatic condensation of D-pantoic acid with various non-native amines to create novel bioactive molecules.[24] For industrial production, the economic and environmental benefits strongly favor the adoption of biocatalysis. As metabolic engineering and synthetic biology continue to advance, direct microbial fermentation from renewable feedstocks may ultimately become the most sustainable long-term strategy, though it currently faces challenges in achieving the high titers seen with chemo-enzymatic routes.[23][25]

References

  • Current Organic Chemistry. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Bentham Science Publishers. Available from: [Link]

  • Leonardi, R., & Jackowski, S. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. Available from: [Link]

  • Wikipedia. Pantothenic acid. Available from: [Link]

  • Ataman Kimya. CALCIUM PANTOTHENATE. Available from: [Link]

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. PubMed. Available from: [Link]

  • Applied Microbiology and Biotechnology. (2022). Microbial production of vitamin B5: current status and prospects. Available from: [Link]

  • Journal of Food Science. (1979). Production of Pantothenic Acid by Microorganisms Isolated from Fermented Corn Meal 1. Available from: [Link]

  • PubMed. (2023). Microbial production of vitamin B5: current status and prospects. Available from: [Link]

  • Linus Pauling Institute, Oregon State University. Pantothenic Acid. Available from: [Link]

  • ASM Journals. Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. Available from: [Link]

  • European Scientific Journal, ESJ. PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. Available from: [Link]

  • Galati University Annals, Fascicle VI – Food Technology. (2013). BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Available from: [Link]

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  • ResearchGate. 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid (Vitamin B5): Its Synthesis, Transformation into Coenzyme A and Role in Disease. Available from: [Link]

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Comparative

cross-validation of 2,4-dihydroxy-3,3-dimethylbutanoic acid quantification methods

Title: Cross-Validation of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Quantification Methods: A Comprehensive Guide for Metabolic Profiling Introduction & Biological Significance 2,4-Dihydroxy-3,3-dimethylbutanoic acid, uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Quantification Methods: A Comprehensive Guide for Metabolic Profiling

Introduction & Biological Significance 2,4-Dihydroxy-3,3-dimethylbutanoic acid, universally known as pantoic acid, is a critical chiral intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A (CoA)[1]. For researchers in microbial engineering, nutritional science, and drug development, the precise quantification of this highly polar, low-molecular-weight organic acid (MW 148.16 g/mol ) presents unique analytical challenges.

Because pantoic acid lacks a strong conjugated ultraviolet (UV) chromophore, standard HPLC-UV methods are largely ineffective without complex derivatization or non-specific low-wavelength detection[2]. Consequently, modern metabolomic workflows rely heavily on mass spectrometry-based techniques—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

This guide objectively cross-validates the leading analytical methodologies for pantoic acid quantification, detailing the mechanistic rationale behind sample preparation, chromatographic retention, and ionization strategies.

Biological Context & Pathway Visualization

Pantoic acid is synthesized from α-ketoisovalerate via ketopantoate, before being condensed with β-alanine to form pantothenic acid[4]. Understanding this pathway is essential for designing multiplexed assays that simultaneously quantify precursors and products.

Pathway KIV Ketoisovalerate KPA Ketopantoate KIV->KPA Ketopantoate hydroxymethyltransferase PA Pantoic Acid (2,4-dihydroxy-3,3- dimethylbutanoic acid) KPA->PA Ketopantoate reductase B5 Pantothenate (Vitamin B5) PA->B5 Pantothenate synthetase (+ β-alanine) CoA Coenzyme A B5->CoA Multi-step enzymatic pathway

Caption: Biosynthetic pathway of 2,4-dihydroxy-3,3-dimethylbutanoic acid to Coenzyme A.

Methodological Cross-Validation: LC-MS/MS vs. GC-MS vs. HPLC-UV

The selection of an analytical platform dictates the sample preparation workflow. The following table synthesizes the performance metrics of the three primary modalities based on established empirical data[2][3][5].

Table 1: Performance Metrics Comparison for Pantoic Acid Quantification

Analytical PlatformChromatographic StrategyIonization / DetectionLimit of Detection (LOD)Sample Prep ComplexityIdeal Application
LC-MS/MS HILIC (e.g., Amide phase)ESI Negative (MRM)~0.1 - 0.5 ng/mLLow (Protein Precipitation)High-throughput targeted metabolomics
GC-MS Capillary (e.g., DB-5MS)EI (SIM Mode)~1 - 5 ng/mLHigh (Lyophilization + Silylation)Untargeted profiling, high-resolution discovery
HPLC-UV Reversed-Phase (C18)UV (Low wavelength, <230 nm)>50 ng/mLLow to ModerateQuality control of pure synthetic formulations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for targeted quantification due to its high throughput and minimal sample preparation requirements[6].

  • Chromatographic Rationale: Because 2,4-dihydroxy-3,3-dimethylbutanoic acid is highly polar, it exhibits poor retention on standard C18 reversed-phase columns, often eluting in the void volume where matrix suppression is severe. Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended[7]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing polar analytes to partition into a water-enriched layer on the stationary phase.

  • Ionization Causality: Electrospray Ionization in negative mode (ESI-) is optimal. The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion, providing a strong precursor signal for collision-induced dissociation[7].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional chromatographic resolution and is ideal for untargeted metabolomics or when HILIC-LC-MS/MS is unavailable[5].

  • Derivatization Rationale: Pantoic acid is non-volatile and thermally labile. To enable GC analysis, the two hydroxyl groups and the carboxylic acid group must be silylated. Using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS replaces the active hydrogens with trimethylsilyl (TMS) groups, forming a tri-TMS derivative that is highly volatile and thermally stable[5].

Workflow Sample Biological Sample (Plasma/Cell Extract) Extraction Protein Precipitation (Cold MeOH, -20°C) Sample->Extraction Quench metabolism Split Method Selection Extraction->Split GCMS_Prep Lyophilization & Derivatization (BSTFA) Split->GCMS_Prep Volatilization required LCMS_Prep Dilution & Filtration (0.22 µm PTFE) Split->LCMS_Prep Direct polar analysis GCMS GC-MS Analysis (EI, SIM Mode) GCMS_Prep->GCMS LCMS LC-MS/MS Analysis (HILIC-ESI-, MRM) LCMS_Prep->LCMS

Caption: Comparative sample preparation workflows for GC-MS and LC-MS/MS.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput LC-MS/MS (HILIC) Quantification

This protocol is designed as a self-validating system by incorporating a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression during electrospray ionization[2].

  • Metabolite Extraction: Aliquot 50 µL of plasma or cell lysate into a microcentrifuge tube. Add 200 µL of ice-cold methanol containing 100 ng/mL of ¹³C-labeled pantoic acid (Internal Standard).

    • Causality: Cold methanol serves a dual purpose: it instantly precipitates proteins (preventing column fouling) and quenches enzymatic activity, freezing the metabolic state to prevent the ex vivo degradation of pantothenate into pantoic acid[2].

  • Phase Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Causality: PTFE is chosen over nylon to minimize non-specific binding of the polar organic acid.

  • LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide)[7].

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, ramping to 50% B over 5 minutes.

    • Detection: ESI negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated molecule.

Protocol 2: GC-MS Quantification via Silylation

This protocol is optimized for maximum derivatization efficiency, ensuring the complete conversion of pantoic acid into its volatile tri-TMS derivative[5].

  • Extraction & Drying: Extract 50 µL of sample with 200 µL of cold methanol. Centrifuge and transfer the supernatant to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen, followed by 1 hour of lyophilization.

    • Causality: BSTFA is highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent, leading to incomplete silylation, poor peak shape, and artifact formation[5].

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.

    • Causality: Pyridine acts as an acid scavenger and catalyst for the silylation reaction. TMCS increases the silylating power of BSTFA to ensure the sterically hindered tertiary hydroxyl group of pantoic acid is fully derivatized.

  • Incubation: Seal the vial tightly and incubate at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL in splitless mode onto a DB-5MS capillary column. Use Electron Impact (EI) ionization at 70 eV and monitor the specific fragment ions in Selected Ion Monitoring (SIM) mode for maximum sensitivity[5].

Conclusion

For the quantification of 2,4-dihydroxy-3,3-dimethylbutanoic acid, the choice of analytical method hinges on laboratory infrastructure and throughput requirements. LC-MS/MS utilizing HILIC chromatography offers the most robust, high-throughput solution with minimal sample handling, making it the preferred choice for large-scale pharmacokinetic or metabolomic studies[6]. Conversely, GC-MS remains a highly reliable, high-resolution alternative, provided meticulous attention is paid to the anhydrous derivatization process[5].

References

  • Analysis of Pantothenic Acid (Vitamin B5) | B Vitamins and Folate - Books, Royal Society of Chemistry | 1

  • Application Notes and Protocols for the Analytical Detection of Pantoic Acid | Benchchem | 3

  • Mass spectrometric studies of trimethylsilylpantothenic acid and related substances | ResearchGate | 5

  • Effects of Processing and of Storage on the Stability of Pantothenic Acid in Sea Buckthorn Products Assessed by Stable Isotope Dilution Assay | Journal of Agricultural and Food Chemistry - ACS Publications | 2

  • Methods for assessment of pantothenic acid (Vitamin B5) | ResearchGate | 6

  • β-Alanine Biosynthesis in Methanocaldococcus jannaschii | PMC - NIH |4

  • Improved Eggshell Quality in Aged Hens Through Circadian Gut Microbiota and Metabolite Changes | PMC - NIH | 7

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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